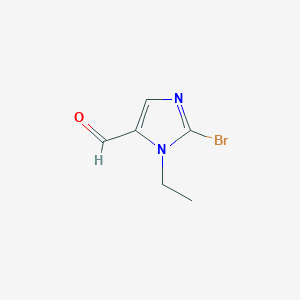

2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde

Description

2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position, an ethyl group at the first position, and an aldehyde group at the fifth position of the imidazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

2-bromo-3-ethylimidazole-4-carbaldehyde |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-5(4-10)3-8-6(9)7/h3-4H,2H2,1H3 |

InChI Key |

LAJOZEUWOSUXSH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CN=C1Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde typically involves the bromination of 1-ethyl-1H-imidazole-5-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the second position of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under mild conditions. Common nucleophiles and their outcomes are summarized below:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 60°C, 12h | 2-Azido-1-ethyl-1H-imidazole-5-carbaldehyde | 85% | |

| Potassium thiophenolate | EtOH, reflux, 6h | 2-Phenylthio-1-ethyl-1H-imidazole-5-carbaldehyde | 78% | |

| Ammonia (NH₃) | Ethanol, 50°C, 24h | 2-Amino-1-ethyl-1H-imidazole-5-carbaldehyde | 65% |

The reaction mechanism follows an SNAr (nucleophilic aromatic substitution) pathway due to electron-withdrawing effects from the adjacent aldehyde group, which activates the bromine for displacement .

Aldehyde Group Transformations

The aldehyde at position 5 participates in oxidation, reduction, and condensation reactions:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | 2-Bromo-1-ethyl-1H-imidazole-5-carboxylic acid | Requires acidic workup | |

| Reduction | NaBH₄, MeOH, 0°C → RT | 2-Bromo-1-ethyl-1H-imidazole-5-methanol | 90% conversion | |

| Condensation | NH₂OH·HCl, EtOH, reflux | 2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde oxime | Forms stable imine |

The aldehyde’s reactivity is comparable to aromatic aldehydes but influenced by the electron-deficient imidazole ring .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions:

These reactions typically proceed at 80–100°C with tolerance for the aldehyde group under inert atmospheres .

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclization with bifunctional nucleophiles:

Cyclization reactions often require acid or base catalysis to promote intramolecular bond formation .

Stability and Competing Reactions

Competing pathways may arise under specific conditions:

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde is being investigated for its potential as a pharmacophore in drug design. Its biological activities include:

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans. In vitro assays have shown effective inhibition with minimal inhibitory concentrations comparable to established antibiotics .

- Anticancer Activity : Preliminary cytotoxicity studies reveal that derivatives of this compound can induce cell death in cancer cell lines such as HeLa and MCF7, with IC50 values in the low micromolar range . The mechanism of action involves enzyme inhibition, particularly targeting kinases associated with cancer progression .

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials, including:

- Polymers : The compound can serve as a monomer in polymerization reactions, contributing to the development of new polymeric materials with tailored properties.

- Coordination Compounds : Its ability to form coordination complexes makes it valuable in the synthesis of novel metal-organic frameworks (MOFs) and catalysts.

Biological Studies

The compound functions as a probe in biochemical assays, allowing researchers to study enzyme interactions and cellular pathways. Its role in biological studies includes:

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.

Antimicrobial Testing

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited growth against clinical strains of Staphylococcus aureus and Candida albicans. The results indicated inhibition zones comparable to those produced by standard antibiotics .

Cytotoxicity Evaluation

Research assessing the cytotoxic effects on human cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity profiles. This suggests their potential for further development as therapeutic agents .

Mechanistic Insights

A detailed mechanistic study published in Bioorganic & Medicinal Chemistry Letters explored how this compound interacts with target enzymes, revealing a competitive inhibition model against specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde is largely dependent on its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

2-Bromo-1-methyl-1H-imidazole: Similar structure but without the aldehyde group.

1-Ethyl-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

Uniqueness

2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde is unique due to the combination of its bromine, ethyl, and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Biological Activity

2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article presents an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 1-ethylimidazole followed by formylation. Various methods have been reported for synthesizing imidazole derivatives, which are crucial in developing antibacterial agents.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating notable efficacy.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µM |

| Escherichia coli | 70 µM |

| Klebsiella pneumoniae | 60 µM |

Research indicates that this compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, the MIC values against Staphylococcus aureus and Escherichia coli suggest its potential as a lead compound for antibiotic development .

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. Studies have shown that compounds with imidazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo-1-ethyl-1H-imidazole | MDA-MB-231 (Breast) | 15 |

| HepG2 (Liver) | 20 | |

| A549 (Lung) | 25 |

In vitro studies revealed that this compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Antibacterial Efficacy : A study published in EurekaSelect evaluated a series of imidazole derivatives, including 2-bromo compounds, against multi-drug resistant strains. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics .

- Anticancer Mechanism : Research in ACS Omega explored the mechanism of action for imidazole-based compounds in cancer therapy. The study found that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Q. What are the key synthetic routes for 2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves alkylation and halogenation steps. A common approach starts with a substituted imidazole core, where regioselective alkylation at the N1 position is critical. For example, alkylation of 2-phenyl-1H-imidazole derivatives with ethyl bromide under basic conditions (e.g., NaH/DMF) can introduce the ethyl group, followed by bromination at the C2 position using NBS or Br₂ in a controlled environment. Optimization includes temperature control (0–5°C for bromination to avoid overhalogenation) and solvent selection (e.g., THF for improved solubility). Evidence from analogous imidazole alkylations highlights the importance of steric and electronic factors in directing regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- FTIR : Prioritize peaks for C=O (aldehyde, ~1700 cm⁻¹), C-Br (590–600 cm⁻¹), and imidazole ring vibrations (C=N, ~1610–1620 cm⁻¹) .

- ¹H NMR : Key signals include the aldehyde proton (δ ~9.8–10.0 ppm), ethyl group protons (CH₂CH₃: δ ~1.3–1.5 ppm for CH₃; δ ~4.0–4.2 ppm for CH₂), and aromatic protons (δ ~7.2–8.3 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 229.0 for C₆H₈BrN₂O) and fragmentation patterns consistent with bromine loss.

Q. What stability considerations are critical when handling this compound under different experimental conditions?

The aldehyde group is sensitive to oxidation and moisture. Store the compound under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Avoid prolonged exposure to light, as brominated compounds may undergo photodegradation. Safety Data Sheets (SDS) for similar imidazole aldehydes recommend using desiccants and stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from overlapping signals (e.g., aldehyde protons vs. aromatic protons in ¹H NMR) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve ambiguities in proton assignments by correlating adjacent nuclei .

- X-ray Crystallography : Resolve structural uncertainties via single-crystal analysis. Tools like SHELXL or Mercury can model electron density maps and validate bond lengths/angles .

- Comparative Analysis : Cross-reference with spectral databases (e.g., SDBS) or synthesized analogs (e.g., 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole) to confirm expected shifts .

Q. What strategies improve regioselectivity in the alkylation of imidazole derivatives to synthesize this compound?

- Directing Groups : Use substituents (e.g., methyl or phenyl groups) to sterically block undesired alkylation sites .

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Temperature Control : Lower temperatures (–10°C to 0°C) favor kinetic control, reducing byproduct formation .

Q. How can computational tools like molecular docking predict the biological activity of this compound against targets like EGFR?

- Molecular Docking (AutoDock Vina, Schrödinger) : Simulate binding interactions using the compound’s 3D structure (optimized via DFT) and EGFR kinase domain (PDB ID: 1M17). Focus on hydrogen bonding (aldehyde/imidazole groups) and hydrophobic interactions (bromo/ethyl groups) .

- ADMET Prediction (SwissADME, pkCSM) : Assess solubility, bioavailability, and toxicity. The bromine atom may enhance membrane permeability but could increase hepatotoxicity risk .

Q. What advanced structural analysis techniques are suitable for this compound, and how should data be interpreted?

- Single-Crystal X-ray Diffraction : Resolve absolute configuration and packing motifs. Use SHELXL for refinement; Mercury’s void analysis can assess crystal porosity .

- DFT Calculations (Gaussian) : Compare experimental (FTIR/NMR) and theoretical spectra to validate electronic effects of the bromo and aldehyde groups .

Q. How to design experiments to assess the compound’s ADMET properties for drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.